molecular formula C18H20O2 B050783 Salviolone

Salviolone

Cat. No.: B050783
M. Wt: 268.3 g/mol
InChI Key: QATRODNHXVHGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Salviolone, a natural diterpenoid derivative, primarily targets cell-cycle-related proteins . It has been shown to increase the expression of P21 protein in a P53-dependent manner . Additionally, it modulates the phosphorylation level of the signal transducer and activator of transcription (STAT3) .

Mode of Action

This compound interacts with its targets, leading to a multitarget effect on cell-cycle-related proteins . It impairs cell cycle progression, thereby inhibiting the growth of certain cancer cells . Moreover, it induces sustained activation of the extracellular signal-regulated kinases (ERK)1/2 and the protein kinase B (Akt) .

Biochemical Pathways

This compound affects several biochemical pathways. It hampers cell cycle progression, thereby affecting the cell cycle pathway . It also influences the STAT3 signaling pathway . Additionally, it induces sustained activation of the ERK1/2 and Akt pathways .

Pharmacokinetics

It is known that this compound is a natural compound derived from the roots of salvia miltiorrhiza . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

This compound impairs the viability of certain cancer cells without affecting the growth of normal cells . It has been shown to impair cell cycle progression, colony formation, and metalloproteinase-2 activity in A375 melanoma cells . It also exhibits a pleiotropic effect against melanoma by hampering cell cycle progression, STAT3 signaling, and malignant phenotype of A375 melanoma cells .

Biochemical Analysis

Biochemical Properties

Salviolone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to increase the expression of P21 protein in a P53-dependent manner, which is essential for cell cycle regulation . Additionally, it modulates the phosphorylation levels of signal transducer and activator of transcription (STAT)3, extracellular signal-regulated kinases (ERK)1/2, and protein kinase B (Akt), indicating its multitarget effect on cell-cycle-related proteins .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In melanoma cells, this compound impairs cell cycle progression, colony formation, and metalloproteinase-2 activity . It influences cell function by modulating cell signaling pathways, such as STAT3 phosphorylation, and altering gene expression, including the upregulation of P21 . Furthermore, this compound affects cellular metabolism by inducing sustained activation of ERK1/2 and Akt .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and modulates the activity of key biomolecules involved in cell cycle regulation and signaling pathways. This compound increases P21 protein expression in a P53-dependent manner, which inhibits cell cycle progression . It also modulates the phosphorylation of STAT3, ERK1/2, and Akt, which are critical for cell survival and proliferation . These interactions highlight the compound’s ability to inhibit melanoma cell growth through multiple pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, leading to sustained inhibition of melanoma cell growth

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and potential toxicity at high doses need to be carefully evaluated in future studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The structure of salviolone was confirmed through total synthesis. One synthetic route involves starting from 3,3-dimethyl-2-vinylcyclohexene and methyl acetylenedicarboxylate, proceeding through six steps to yield this compound . The reaction conditions typically involve standard organic synthesis techniques, including cyclization and oxidation reactions.

Industrial Production Methods: Industrial production of this compound primarily relies on extraction from the roots of Salvia miltiorrhiza. The roots are processed to isolate various diterpenoid derivatives, including this compound, using techniques such as ethanol extraction followed by purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: Salviolone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Salviolone has several scientific research applications, including:

Properties

IUPAC Name

9-hydroxy-4,4,8-trimethyl-2,3-dihydro-1H-cyclohepta[a]naphthalen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-11-9-12-6-7-15-13(5-4-8-18(15,2)3)14(12)10-16(19)17(11)20/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATRODNHXVHGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=C2C3=C(C=CC2=C1)C(CCC3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Salviolone
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Salviolone
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Salviolone

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